(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one
Overview
Description
(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one is an organic compound characterized by the presence of a bromo group, a trifluoromethoxy group, and a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-6-(trifluoromethoxy)benzene and but-3-en-2-one.
Reaction Conditions: The key step involves a coupling reaction between the bromo-substituted benzene and the butenone. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction. The reaction is typically carried out in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) under an inert atmosphere.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by:
Scaling Up: Increasing the quantities of starting materials and reagents while maintaining the reaction conditions.
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and yield.
Automation: Implementing automated systems for reagent addition and product isolation to enhance reproducibility and safety.
Chemical Reactions Analysis
Types of Reactions
(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the butenone moiety to an alcohol or alkane using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of (3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylamine: A compound with a bromo group and an amine group, used in organic synthesis.
2-Chloroethylamine: Similar to 2-bromoethylamine but with a chloro group, used in the synthesis of pharmaceuticals.
3-Bromopropylamine: Contains a bromo group and a propylamine moiety, used in the synthesis of heterocyclic compounds.
Uniqueness
(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one is unique due to the presence of both a bromo and a trifluoromethoxy group, which impart distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[2-bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3O2/c1-7(16)5-6-8-9(12)3-2-4-10(8)17-11(13,14)15/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRPNNZODGRFMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=C(C=CC=C1Br)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743073 | |
Record name | 4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1381952-86-8 | |
Record name | 3-Buten-2-one, 4-[2-bromo-6-(trifluoromethoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1381952-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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